molecular formula C22H30ClNO B1423926 2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 174775-73-6

2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1423926
CAS No.: 174775-73-6
M. Wt: 359.9 g/mol
InChI Key: XOXIATZLTRDHCX-UHFFFAOYSA-N
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Description

The compound “2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical substance with the CAS number 174775-73-6 . It is related to the compound “2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide” which has a molecular weight of 284.36 g/mol .


Molecular Structure Analysis

The InChI code for the related compound “2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide” is 1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) . This provides a detailed description of the molecular structure.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions provides foundational knowledge for understanding the reactivity of aromatic compounds, which could be relevant to the synthesis and functionalization of complex molecules like “2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride”. For example, the study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, a reaction mechanism that could be relevant in the synthesis or modification of similar compounds (Pietra & Vitali, 1972).

Environmental Impact and Degradation

The environmental fate, behavior, and impact of chemical compounds, including those similar to “this compound”, are critical areas of research. For instance, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, providing insights into how such compounds persist and transform in nature (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Routes and Pharmaceutical Applications

Understanding the synthetic routes and pharmaceutical applications of complex molecules is essential for drug development and chemical synthesis. For instance, Mi (2015) analyzed synthetic routes of vandetanib, highlighting the importance of selecting suitable industrial production methods for complex pharmaceuticals (Mi, 2015).

Pharmacokinetics and Dynamics

Research into the chemistry, pharmacokinetics, and pharmacodynamics of compounds provides critical information for their development as therapeutic agents. Sharma et al. (2021) summarized the properties and analytical methods for estimating bilastine, a new generation antihistamine, indicating the type of research that could be applicable to similar compounds (Sharma, Hatware, Bhadane, & Patil, 2021).

Safety and Hazards

The safety data sheet (SDS) for the related compound “2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide” is available . This document would provide detailed information about the potential hazards, safe handling procedures, and emergency protocols associated with this compound.

Properties

IUPAC Name

2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO.ClH/c1-22(2,18-8-4-3-5-9-18)19-11-13-21(14-12-19)24-17-15-20-10-6-7-16-23-20;/h3-5,8-9,11-14,20,23H,6-7,10,15-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXIATZLTRDHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC3CCCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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